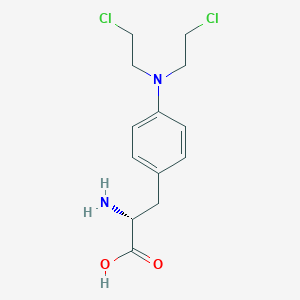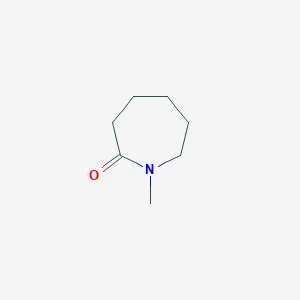
N-メチルカプロラクタム
概要
説明
N-Methylcaprolactam: is an organic compound with the chemical formula C7H13NO . It is a colorless to light yellow liquid known for its applications in the production of nylon-6, a versatile synthetic fiber used in various industries including textiles, automotive, and packaging . This compound is characterized by its methyl and lactam functional groups, making it a valuable intermediate in organic synthesis and industrial applications .
科学的研究の応用
Chemistry: N-Methylcaprolactam is used as a monomer in the polymerization process to produce nylon-6. It is also employed as a solvent and a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, N-Methylcaprolactam is used to study the inhibition mechanism of poly-[N-vinylcaprolactam] and its related compounds against hydrate formation . It is also used as a pharmaceutical intermediate in the development of various drugs .
Industry: Industrially, N-Methylcaprolactam is used in the production of nylon-6 fibers, which are widely used in textiles, automotive parts, and packaging materials. Its excellent solubility and volatility make it a valuable solvent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: N-Methylcaprolactam is typically synthesized through the reaction of caprolactam with dimethyl sulfate. The process involves dissolving caprolactam in benzene, heating it to reflux, and adding dimethyl sulfate dropwise with stirring. The reaction mixture is then refluxed for 16 hours, cooled, and washed with 50% potassium carbonate solution. The upper organic layer is separated and dried with anhydrous calcium chloride overnight. After filtering out the calcium chloride, benzene is distilled under normal pressure, and N-methylcaprolactam is collected by decompression distillation .
Industrial Production Methods: In industrial settings, N-Methylcaprolactam is produced using similar methods but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in the production of nylon-6 and as a solvent in organic synthesis .
化学反応の分析
Types of Reactions: N-Methylcaprolactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the methyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lactams, while reduction can produce reduced amines .
作用機序
The mechanism by which N-Methylcaprolactam exerts its effects involves its interaction with various molecular targets and pathways. For instance, in the inhibition of hydrate formation, it interacts with poly-[N-vinylcaprolactam] to prevent the nucleation and growth of hydrates . The specific molecular targets and pathways involved depend on the application and the context in which N-Methylcaprolactam is used .
類似化合物との比較
- N-Methyl-2-piperidone
- ε-Caprolactam
- N-Methyl-4-piperidone
- N-Acetylcaprolactam
- N-Methylsuccinimide
Comparison: N-Methylcaprolactam is unique due to its specific combination of methyl and lactam functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of solubility, volatility, and reactivity, making it particularly suitable for applications in nylon-6 production and as a solvent in organic synthesis .
特性
IUPAC Name |
1-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPDGCFMMFNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074656 | |
| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-73-2 | |
| Record name | N-Methylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylcaprolactam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcaprolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW0A52H6M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for N-Methylcaprolactam?
A1: N-Methylcaprolactam is represented by the molecular formula C₇H₁₃NO, with a molecular weight of 127.18 g/mol. While the provided research doesn't offer comprehensive spectroscopic data, characteristic peaks for NMCAP can be observed in various spectra:
- IR Spectroscopy: Strong carbonyl stretch around 1650 cm⁻¹ [, , ].
- NMR Spectroscopy: Characteristic peaks for the methyl group and cyclic protons in both ¹H and ¹³C NMR spectra [, ].
Q2: How does N-Methylcaprolactam behave as a solvent?
A2: N-Methylcaprolactam exhibits properties of a polar aprotic solvent, similar to N-Methylpyrrolidone (NMP) [, ]. It demonstrates good solvating power for various organic compounds and polymers, making it suitable for diverse applications, including polymer synthesis [, ] and cellulose dissolution [, ].
Q3: What are the advantages of using N-Methylcaprolactam as a solvent in iron-catalyzed cross-coupling reactions?
A3: N-Methylcaprolactam has been shown to be an effective, non-toxic, and practical dipolar aprotic solvent for iron-catalyzed C(sp2)−C(sp3) alkylative cross-coupling reactions []. This is significant as it offers a safer alternative to the commonly used but carcinogenic N-Methylpyrrolidone (NMP) in these reactions, while maintaining high yields and a wide substrate scope [].
Q4: What is known about the stability of N-Methylcaprolactam in mixtures with other solvents?
A5: Research indicates that N-Methylcaprolactam forms binary mixtures with various solvents, exhibiting specific phase behavior and mixing properties [, , ]. For instance, in mixtures with alkanes, the critical absorption of ultrasound depends on the relative volume occupied by each component []. This highlights the importance of considering the interplay between NMCAP and other components in a system.
Q5: What is the role of N-Methylcaprolactam in gas hydrate inhibition?
A6: Studies using mass spectrometry on NMCAP-water clusters suggest that NMCAP strongly interacts with water molecules, exceeding the interaction strength observed between water and tetrahydrofuran (THF), a known hydrate former []. This strong interaction potentially disrupts the hydrogen bonding network necessary for hydrate formation, making polymers like poly(N-vinylcaprolactam) effective kinetic inhibitors of gas hydrates [].
Q6: How does N-Methylcaprolactam interact with metal ions?
A8: Research on the synthesis and characterization of N-Methylcaprolactam-3-dithiocarboxylic acid complexes with zinc(II), cadmium(II), and mercury(II) provides insights into its interaction with metal ions []. The study indicates that NMCAP derivatives can act as ligands, forming complexes with varying stability, as demonstrated by their distinct thermal properties analyzed using TGA and DSC techniques [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)

![(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B57783.png)
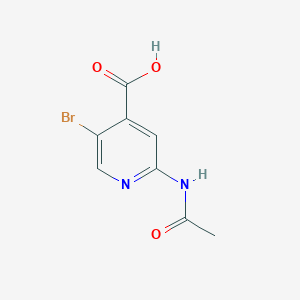
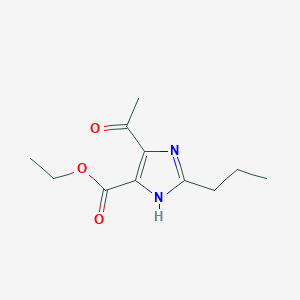

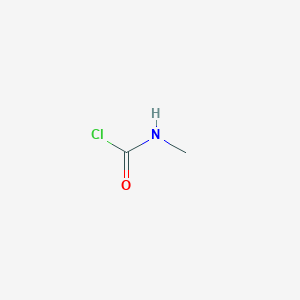
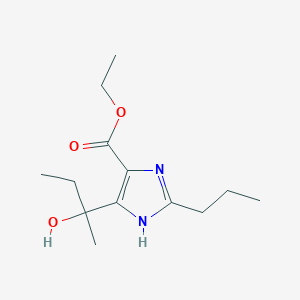
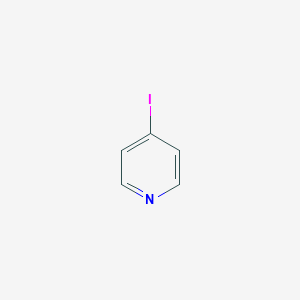
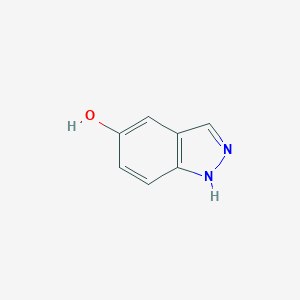
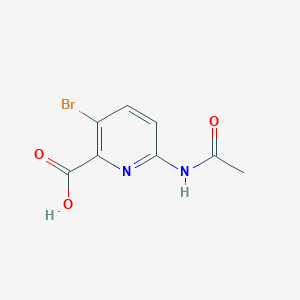
![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)

